Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene-
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Overview
Description
Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene-: is a fluorinated organic compound with the molecular formula C14H12F4 and a molecular weight of 256.2387 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic and non-aromatic rings, as well as fluorine atoms that contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- typically involves the fluorination of benzonorbornene derivatives. The reaction conditions often require the use of fluorinating agents such as elemental fluorine (F2) or fluorine-containing compounds under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar fluorination techniques, with additional steps to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of aromatic rings, this compound can participate in EAS reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include , , and .
Nucleophilic Substitution: Reagents such as or can be used to replace fluorine atoms with other nucleophiles.
Major Products:
EAS Reactions: Products include brominated, chlorinated, or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds where fluorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- is used as a building block in organic synthesis, particularly in the development of fluorinated organic materials .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty polymers and materials that require high thermal and chemical stability .
Mechanism of Action
The mechanism of action for benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- involves its interaction with various molecular targets through its fluorinated aromatic rings. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The exact molecular pathways and targets would depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Benzonorbornene, 9-isopropylidene-: This compound lacks the fluorine atoms present in benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene-, resulting in different chemical properties and reactivity.
Other Fluorinated Benzonorbornenes: Compounds with varying degrees of fluorination and different substituents on the aromatic rings.
Uniqueness: The presence of four fluorine atoms in benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- makes it unique compared to its non-fluorinated counterparts.
Properties
CAS No. |
51716-04-2 |
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Molecular Formula |
C14H12F4 |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
3,4,5,6-tetrafluoro-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C14H12F4/c1-5(2)8-6-3-4-7(8)10-9(6)11(15)13(17)14(18)12(10)16/h6-7H,3-4H2,1-2H3 |
InChI Key |
MBNUUWWMGXQCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCC1C3=C2C(=C(C(=C3F)F)F)F)C |
Origin of Product |
United States |
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